molecular formula C10H8F3N B3029192 2-Methyl-6-(trifluoromethyl)-1H-indole CAS No. 57330-48-0

2-Methyl-6-(trifluoromethyl)-1H-indole

Cat. No.: B3029192
CAS No.: 57330-48-0
M. Wt: 199.17
InChI Key: SYCSFEDUZAUSQN-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-1H-indole typically involves the introduction of a trifluoromethyl group into the indole structure. One common method is the cyclization of an appropriate precursor, such as 2-methyl-6-(trifluoromethyl)aniline, under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its biological activity.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and specific ligands to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-1H-indole has numerous applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor interactions.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of an indole ring.

    2-Methyl-6-(trifluoromethyl)quinoline: Contains a quinoline ring, offering different chemical properties and biological activities.

    2-Methyl-6-(trifluoromethyl)benzene: Lacks the nitrogen atom in the ring, resulting in different reactivity and applications.

Uniqueness

2-Methyl-6-(trifluoromethyl)-1H-indole is unique due to its indole structure combined with the trifluoromethyl group. This combination provides a balance of chemical stability, reactivity, and biological activity, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-4-7-2-3-8(10(11,12)13)5-9(7)14-6/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCSFEDUZAUSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732003
Record name 2-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57330-48-0
Record name 2-Methyl-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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